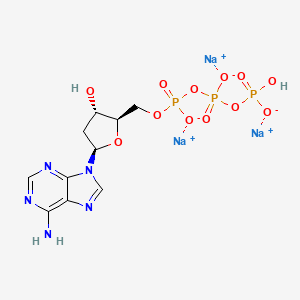

2'-Deoxyadenosine-5'-triphosphate trisodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H13N5Na3O12P3 |

|---|---|

Peso molecular |

557.13 g/mol |

Nombre IUPAC |

trisodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |

Clave InChI |

VEESQMCFNINIMU-PWDLANNDSA-K |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

SMILES canónico |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

2'-Deoxyadenosine-5'-triphosphate trisodium salt properties

An In-depth Technical Guide to 2'-Deoxyadenosine-5'-triphosphate Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

2'-Deoxyadenosine-5'-triphosphate (dATP) is a fundamental molecule in molecular biology, serving as one of the four deoxyribonucleoside triphosphates that are the essential building blocks of deoxyribonucleic acid (DNA). The trisodium salt of dATP is a stable, water-soluble form of this nucleotide that is ubiquitously used in a wide array of in vitro molecular biology techniques. This technical guide provides a comprehensive overview of the core properties of this compound salt, including its physicochemical characteristics, its critical role in various experimental applications, and its involvement in cellular processes. Detailed experimental protocols and quantitative data are presented to assist researchers in its effective application.

Physicochemical Properties

This compound salt is a purine nucleotide. Its chemical structure consists of an adenine base, a deoxyribose sugar, and a triphosphate group. The trisodium salt form enhances its stability and solubility in aqueous solutions.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃[1] |

| Molecular Weight | 557.13 g/mol (anhydrous)[2][3][4] 611.13 g/mol (trihydrate)[1] |

| CAS Number | 54680-12-5 (trisodium salt)[2][3][5][6][7] 1927-31-7 (acid form)[1][8] |

| Appearance | White powder or crystalline solid.[8] |

| Purity | Typically >95% to >99% (HPLC)[1][9] |

| Solubility | Soluble in water.[1][2] For example, soluble in water up to 75 mM[1] or in PBS (pH 7.2) at 10 mg/ml.[10] |

| Storage and Stability | Store at -20°C under desiccating conditions.[1] The product is stable for at least 12 months under these conditions.[1] Repeated freeze-thaw cycles should be avoided.[11] |

| λmax | 259 nm[10] |

Note on conflicting data: Different suppliers may report slightly different molecular weights, often due to the hydration state (anhydrous vs. trihydrate). The CAS number 1927-31-7 generally refers to the acid form of dATP, while 54680-12-5 is more specific to the trisodium salt.[5][6] Researchers should refer to the manufacturer's certificate of analysis for specific lot details.

Applications in Molecular Biology

As a primary substrate for DNA polymerases, dATP is indispensable for numerous molecular biology techniques that involve DNA synthesis.

Polymerase Chain Reaction (PCR)

In PCR, dATP, along with dCTP, dGTP, and dTTP, serves as a building block for the amplification of a specific DNA sequence.[2][12] The concentration of dNTPs is a critical parameter for the fidelity and yield of the PCR.

Experimental Protocol: Standard PCR

This protocol is a general guideline for a standard PCR amplification.

Reaction Mixture (50 µL):

| Component | Final Concentration | Example Volume (for 50 µL reaction) |

| 10x PCR Buffer | 1x | 5 µL |

| dNTP Mix (10 mM each) | 200 µM each | 1 µL |

| Forward Primer (10 µM) | 0.1 - 1.0 µM | 2.5 µL (for 0.5 µM) |

| Reverse Primer (10 µM) | 0.1 - 1.0 µM | 2.5 µL (for 0.5 µM) |

| Template DNA | 1 pg - 1 µg | 1 µL |

| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |

| Nuclease-free water | to 50 µL | 37.75 µL |

Thermal Cycling Conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 minutes | 1 |

| Denaturation | 95°C | 30 seconds | |

| Annealing | 55-65°C (primer dependent) | 30 seconds | 25-35 |

| Extension | 72°C | 1 minute per kb | |

| Final Extension | 72°C | 5-10 minutes | 1 |

| Hold | 4°C | Indefinite | 1 |

Note: For high-fidelity PCR using polymerases with proofreading activity (e.g., Pfu), the dNTP concentration is typically maintained at 200 µM of each nucleotide.[11][13] Increasing the dNTP concentration does not usually increase yield and may decrease fidelity. The Mg²⁺ concentration is also critical and should be optimized, typically in the range of 1.5-2.0 mM.

Experimental Workflow for PCR

A typical workflow for a Polymerase Chain Reaction experiment.

DNA Sequencing (Sanger Method)

In the Sanger chain-termination sequencing method, dATP is used as a standard building block for the growing DNA chain. A modified version, dideoxyadenosine triphosphate (ddATP), which lacks the 3'-hydroxyl group, is used in a lower concentration to terminate DNA synthesis. The random incorporation of ddATP results in a series of DNA fragments of different lengths, which are then separated by electrophoresis to determine the DNA sequence.

Experimental Protocol: Sanger Sequencing Reaction

This is a simplified protocol for one of the four chain-termination reactions (the 'A' reaction).

Reaction Mixture (20 µL):

| Component | Final Concentration |

| Sequencing Buffer | 1x |

| dNTP Mix (dGTP, dCTP, dTTP) | 200 µM each |

| dATP | 200 µM |

| ddATP | 2 µM |

| Primer (fluorescently labeled) | 0.5 µM |

| Template DNA | 200-500 ng |

| DNA Polymerase (e.g., Sequenase) | 5-10 Units |

| Nuclease-free water | to 20 µL |

Thermal Cycling Conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | |

| Annealing | 50°C | 5 seconds | 25 |

| Extension | 60°C | 4 minutes | |

| Hold | 4°C | Indefinite | 1 |

Note: The ratio of dATP to ddATP is crucial for obtaining a good distribution of fragment lengths. This ratio may need to be optimized depending on the specific DNA template and polymerase used. In modern automated sequencing, all four ddNTPs, each with a different fluorescent label, are included in a single reaction.

Logical Diagram of Sanger Sequencing

The logical flow of the Sanger DNA sequencing method.

DNA Labeling

dATP, or its modified analogs, can be incorporated into DNA to generate labeled probes for various hybridization techniques.

Experimental Protocol: Nick Translation

This method uses DNase I to create nicks in a DNA duplex, followed by DNA Polymerase I to incorporate labeled nucleotides from these nicks.

Reaction Mixture (50 µL):

| Component | Final Concentration |

| 10x Nick Translation Buffer | 1x |

| dCTP, dGTP, dTTP Mix (0.5 mM each) | 20 µM each |

| Labeled dATP (e.g., [α-³²P]dATP or Biotin-dATP) | 1-5 µM |

| DNA Template | 1 µg |

| DNase I | Optimized concentration |

| DNA Polymerase I | 10 Units |

| Nuclease-free water | to 50 µL |

Procedure:

-

Combine all components on ice.

-

Incubate at 15°C for 1-2 hours.

-

Stop the reaction by adding EDTA.

-

Purify the labeled probe from unincorporated nucleotides.

Quantitative Data: Enzyme Kinetics

The efficiency of dATP incorporation by DNA polymerases can be described by the Michaelis-Menten kinetic parameters, Km (the concentration of dATP at which the reaction rate is half of Vmax) and kcat (the turnover number).

| DNA Polymerase | Km for dATP (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Conditions |

| Klenow Fragment | 145 | 0.8 | 0.0055 | Incorporation opposite an abasic site.[1] |

| Klenow Fragment | 7.52 | - | - | Binding to KF-DNA complexes.[12] |

| Taq Polymerase | ~16 (for dNTPs) | - | - | General value for dNTPs.[14] |

| Yeast DNA Polymerase δ | 36 | 1.0 | 0.028 | Correct base pair formation.[9] |

Note: Kinetic parameters are highly dependent on the specific enzyme, DNA template, and reaction conditions (e.g., temperature, pH, Mg²⁺ concentration). The data presented here are from specific studies and may not be universally applicable.

Experimental Workflow for DNA Polymerase Kinetic Assay

A generalized workflow for determining the kinetic parameters of a DNA polymerase for dATP.

Role in Cellular Signaling

While dATP is structurally similar to adenosine-5'-triphosphate (ATP), which is a key signaling molecule in purinergic signaling, the direct role of dATP as an extracellular signaling molecule is not well-established. Purinergic signaling involves the release of purines and pyrimidines into the extracellular space and their binding to specific P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors.

ATP is a potent agonist for most P2X and some P2Y receptors.[15][16] Although dATP is an analog of ATP, its affinity and efficacy at these receptors are generally much lower. Some studies have investigated the effects of ATP analogs, but specific data on dATP's interaction with the various P2 receptor subtypes is limited. Therefore, the following diagram represents a generalized purinergic signaling pathway, with the understanding that ATP is the primary endogenous ligand.

Generalized Purinergic Signaling Pathway

A simplified overview of the purinergic signaling pathway.

Conclusion

This compound salt is a high-purity, stable, and indispensable reagent for a multitude of molecular biology applications. A thorough understanding of its physicochemical properties, optimal concentrations in experimental setups, and the kinetic parameters of its interaction with various DNA polymerases is crucial for successful research outcomes. While its role as a primary signaling molecule is not as prominent as that of ATP, its importance as a fundamental building block of DNA remains paramount. This guide provides a foundational resource for researchers and professionals working in the fields of molecular biology, genetics, and drug development.

References

- 1. The Mechanism and Dynamics of Translesion DNA Synthesis Catalyzed by the Escherichia coli Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound salt | 54680-12-5 [sigmaaldrich.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. 34.237.233.138 [34.237.233.138]

- 6. chempep.com [chempep.com]

- 7. akonscientific.com [akonscientific.com]

- 8. 2'-Deoxyadenosine 5'-triphosphate [dATP] trisodium salt trihydrate [abcam.com]

- 9. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Distinct Complexes of DNA Polymerase I (Klenow Fragment) for Base and Sugar Discrimination during Nucleotide Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. dNTP pre-mixes, 10 mM aqueous solution | 1927-31-7 | ND46295 [biosynth.com]

- 15. Purinergic Signaling and Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | 54680-12-5 | ND05744 [biosynth.com]

dATP chemical structure and biological function

An In-depth Technical Guide to Deoxyadenosine Triphosphate (dATP): Chemical Structure and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP) is a fundamental molecule in cellular metabolism and genetics. As one of the four deoxyribonucleoside triphosphates, it serves as a primary building block for the synthesis of deoxyribonucleic acid (DNA). Beyond this canonical role, dATP is a critical allosteric regulator of nucleotide metabolism and participates in cellular signaling pathways, including apoptosis. This technical guide provides a comprehensive overview of the chemical structure and diverse biological functions of dATP, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure of dATP

Deoxyadenosine triphosphate is a purine nucleoside triphosphate. Its molecular structure is composed of three key components: the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group.[1][2]

-

Adenine: A purine base that forms a glycosidic bond with the deoxyribose sugar.

-

Deoxyribose Sugar: A five-carbon pentose sugar that differs from ribose (found in ATP) by the absence of a hydroxyl (-OH) group at the 2' position of the sugar ring. This structural difference is the defining feature of deoxyribonucleotides.[2]

-

Triphosphate Group: A chain of three phosphate groups attached to the 5' carbon of the deoxyribose sugar. The hydrolysis of the high-energy phosphoanhydride bonds in this group releases a significant amount of energy.

The chemical formula for dATP is C₁₀H₁₆N₅O₁₂P₃, and its molecular weight is approximately 491.18 g/mol .[1][2]

Biological Functions of dATP

dATP plays several critical roles in the cell, ranging from its well-established function in DNA synthesis to its involvement in intricate regulatory and signaling networks.

Substrate for DNA Synthesis

The most prominent biological function of dATP is to serve as a substrate for DNA polymerases during DNA replication and repair.[1] DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming dNTP, in this case, dATP. This process results in the incorporation of deoxyadenosine monophosphate (dAMP) into the newly synthesized DNA strand, with the release of pyrophosphate (PPi). The selection of dATP for incorporation is dictated by the principle of complementary base pairing, where it forms two hydrogen bonds with a thymine (T) residue on the template strand.

Allosteric Regulation of Ribonucleotide Reductase

dATP is a key allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs).[2] This feedback inhibition is a critical mechanism for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA replication. High concentrations of dATP bind to an allosteric site on the RNR enzyme, inducing a conformational change that inhibits its catalytic activity.[2] This prevents the overproduction of dNTPs, which can be mutagenic.

Role in Apoptosis

dATP is an essential component of the apoptosome, a large protein complex that plays a central role in the intrinsic pathway of apoptosis, or programmed cell death. In response to cellular stress, cytochrome c is released from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1), which triggers a conformational change in Apaf-1, allowing it to bind dATP. The binding of dATP is crucial for the oligomerization of the Apaf-1/cytochrome c complex into the wheel-shaped apoptosome. The assembled apoptosome then recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases, leading to the dismantling of the cell.

Energy Metabolism

While ATP is the primary energy currency of the cell, dATP can also serve as an energy-transferring molecule in certain cellular contexts. For instance, in adenosine deaminase (ADA)-deficient red blood cells where dATP can accumulate to high levels, it has been shown to compensate for the absence of ATP in maintaining cell viability.

Cellular Signaling

Emerging evidence suggests that extracellular dATP can act as a signaling molecule. For example, it has been shown to stimulate bacterial adhesion and biofilm formation by inducing cell lysis and the release of extracellular DNA (eDNA).[3][4] This suggests that bacteria may sense extracellular dATP as a "danger signal" from host cells.[3][4]

Quantitative Data

The intracellular concentration of dATP is tightly regulated and varies depending on the cell type and the phase of the cell cycle.

| Parameter | Organism/Cell Type | Condition | dATP Concentration (pmol/10⁶ cells) | Reference |

| Intracellular Concentration | Yeast (Saccharomyces cerevisiae) | Wild Type | 66 | [5] |

| Intracellular Concentration | Xenopus laevis | Embryo (2 hours) | 50 µM | [6] |

| Intracellular Concentration | Human Colon Cells | Normal | Lower than cancer cells | [7][8] |

| Intracellular Concentration | Human Colon Cells | Cancer | Higher than normal cells | [7][8] |

| Enzyme | Substrate/Inhibitor | Kₘ/Kᵢ/IC₅₀ | Organism/Enzyme Source | Reference |

| Ribonucleotide Reductase | dATP (inhibitor) | IC₅₀ = 170 µM (for 5-NITP, a dATP mimic) | Human | [3] |

| Ribonucleotide Reductase | Clofarabine triphosphate (dATP analog, inhibitor) | IC₅₀ = 65 nM | Human | [9] |

| Taq DNA Polymerase | dNTPs (substrate) | Kₘ = 33.3 µM | Thermus aquaticus | [10] |

Experimental Protocols

Measurement of Intracellular dATP Concentration by HPLC-MS/MS

This protocol describes the extraction and quantification of intracellular dNTPs from mammalian cells using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 65% methanol

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Speed vacuum concentrator

-

HPLC-MS/MS system

Procedure:

-

Cell Harvesting: For suspension cells, pellet approximately 2 x 10⁶ cells by centrifugation. For adherent cells, wash the monolayer with ice-cold PBS and then lyse the cells directly on the plate by adding ice-cold 65% methanol.

-

Extraction: Resuspend the cell pellet in 100 µL of ice-cold 65% methanol. Vortex vigorously for 1-2 minutes.

-

Heat Lysis and Denaturation: Incubate the samples at 95°C for 3 minutes to lyse the cells and denature proteins.

-

Centrifugation: Chill the samples on ice for 1 minute and then centrifuge at 14,000 x g for 3 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the dNTPs, to a new, clean microcentrifuge tube.

-

Drying: Dry the samples completely using a speed vacuum concentrator.

-

Storage: Store the dried dNTP samples at -80°C until analysis.

-

HPLC-MS/MS Analysis: Reconstitute the dried extracts in a suitable mobile phase. Inject the sample onto the HPLC column for separation. Use a mass spectrometer for detection and quantification of dATP against a standard curve. A common method uses a porous graphitic carbon column with a gradient of ammonium acetate and ammonium hydroxide in acetonitrile.[11][12]

DNA Polymerase Activity Assay (Fluorometric)

This protocol provides a general method for measuring the activity of DNA polymerases using a fluorometric assay.

Materials:

-

Purified DNA polymerase

-

DNA template-primer substrate

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Fluorescent DNA-intercalating dye (e.g., SYBR Green)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well black microplate, prepare a reaction mixture containing the reaction buffer, DNA template-primer, and dNTP mix.

-

Enzyme Addition: Add varying concentrations of the DNA polymerase to be tested to the wells. Include a no-enzyme control.

-

Incubation: Incubate the plate at the optimal temperature for the specific DNA polymerase (e.g., 72°C for Taq polymerase) for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.

-

Fluorescence Detection: Add the fluorescent DNA dye to the wells. The dye will intercalate into the newly synthesized double-stranded DNA, resulting in an increase in fluorescence.

-

Measurement: Read the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence from the no-enzyme control. Plot the fluorescence intensity against the concentration of DNA polymerase to determine the enzyme's activity.

Conclusion

Deoxyadenosine triphosphate is a molecule of central importance in molecular biology. Its primary role as a DNA precursor is intricately linked to its function as a critical regulator of the entire dNTP pool through its allosteric inhibition of ribonucleotide reductase. Furthermore, its involvement in the apoptotic pathway and as a potential signaling molecule highlights the multifunctionality of this essential nucleotide. A thorough understanding of dATP's chemical properties and biological functions is crucial for research in DNA replication and repair, cancer biology, and the development of novel therapeutic agents that target these fundamental cellular processes. The quantitative data and experimental protocols provided in this guide offer a practical resource for scientists working in these fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Increased dNTP binding affinity reveals a nonprocessive role for Escherichia coli beta clamp with DNA polymerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cells die with increased cytosolic ATP during apoptosis: a bioluminescence study with intracellular luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

Biosynthesis pathway of deoxyadenosine triphosphate in cells

An In-depth Technical Guide to the Cellular Biosynthesis of Deoxyadenosine Triphosphate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP) is one of the four essential precursors for the synthesis and repair of deoxyribonucleic acid (DNA). The intracellular concentration of dATP is meticulously regulated, as deviations from its optimal levels can lead to mutagenesis, cell cycle arrest, and apoptosis. Understanding the biosynthetic pathways that produce dATP is therefore critical for research in genome integrity, cancer biology, and the development of antiviral and chemotherapeutic agents. This guide provides a comprehensive overview of the de novo and salvage pathways of dATP synthesis, details the allosteric regulation of key enzymes, presents quantitative data on metabolite concentrations and enzyme kinetics, and furnishes detailed experimental protocols for the analysis of this vital metabolic process.

Core Biosynthetic Pathways

Cells utilize two primary routes to synthesize dATP: the de novo pathway, which builds the molecule from ribonucleotide precursors, and the salvage pathway, which recycles pre-existing deoxyadenosine.

De Novo Synthesis Pathway

The de novo pathway is the principal source of dATP and involves two sequential enzymatic reactions. This pathway is tightly linked to the cell cycle, with activity peaking during the S phase to meet the demands of DNA replication.[1]

-

Reduction of ADP to dADP: The rate-limiting step is the conversion of adenosine diphosphate (ADP) to deoxyadenosine diphosphate (dADP). This reaction is catalyzed by Ribonucleotide Reductase (RNR) , an enzyme that removes the 2'-hydroxyl group from the ribose sugar of ribonucleotides.[2][3] The reaction requires a complex radical-based mechanism for catalysis.[4]

-

Phosphorylation of dADP to dATP: The final step is the phosphorylation of dADP to dATP. This reaction is catalyzed by Nucleoside Diphosphate Kinase (NDPK) , which transfers the terminal phosphate group from a donor nucleoside triphosphate, typically ATP, to dADP.[5][6]

Salvage Pathway

The salvage pathway provides an alternative route for dATP production by recycling deoxyadenosine, which can be derived from DNA degradation or extracellular sources.[2][7] This pathway is particularly important in cells that have limited de novo synthesis capabilities.

-

Phosphorylation of Deoxyadenosine to dAMP: Deoxyadenosine is first phosphorylated to deoxyadenosine monophosphate (dAMP). In humans, this step is primarily catalyzed by Deoxycytidine Kinase (dCK) , an enzyme with broad substrate specificity that also phosphorylates deoxycytidine and deoxyguanosine.[3][8][9] Deoxyguanosine kinase (dGK) can also contribute to this reaction.[10]

-

Successive Phosphorylations: dAMP is then converted to dADP by adenylate kinase, and finally to dATP by NDPK, merging with the final steps of the de novo pathway.

Regulation of dATP Synthesis

The maintenance of balanced deoxyribonucleoside triphosphate (dNTP) pools is critical for genomic stability.[11] Consequently, the synthesis of dATP is subject to sophisticated allosteric regulation, primarily targeting the rate-limiting enzyme, RNR.

RNR activity is controlled by the binding of nucleotide effectors to two distinct allosteric sites: the activity site (a-site) and the specificity site (s-site).

-

Activity Regulation: The overall catalytic activity of RNR is governed by the a-site. Binding of ATP to this site activates the enzyme, signaling a state of high energy and a need for DNA precursors. Conversely, high concentrations of dATP act as a potent feedback inhibitor by binding to the a-site, shutting down the entire de novo pathway to prevent toxic overproduction of dNTPs.[4][12][13]

-

Specificity Regulation: The s-site controls substrate specificity, ensuring a balanced synthesis of all four dNTPs. For dATP production, the binding of dGTP to the s-site increases the enzyme's affinity for the substrate ADP.[4]

Quantitative Data

Table 1: Intracellular Nucleotide Concentrations

The concentrations of dNTPs are significantly lower than their ribonucleotide counterparts and are tightly regulated with the cell cycle.

| Nucleotide | Concentration in Dividing Mammalian Cells (µM, Mean ± SD) | Notes |

| dATP | 24 ± 22 | Levels are 6-11 fold higher in tumor cells compared to normal cells.[2] |

| dGTP | 5.2 ± 4.5 | |

| dCTP | 29 ± 19 | |

| dTTP | 37 ± 30 | |

| ATP | 3,152 ± 1,698 | The primary phosphate donor and energy currency. |

| GTP | 468 ± 224 | |

| CTP | 278 ± 242 | |

| UTP | 567 ± 460 | |

| Data sourced from a comparative analysis of ~600 published values, predominantly from mammalian cells and fluids.[2] |

Table 2: Enzyme Kinetic Parameters

Obtaining precise Michaelis-Menten constants (Km, Vmax) for human RNR and NDPK is challenging due to complex allosteric regulation. The following parameters describe the regulatory dynamics.

| Enzyme | Substrate/Effector | Parameter | Value | Organism/System | Notes |

| Ribonucleotide Reductase (Class III) | ATP (Activator) | KL (Activation Constant) | 0.67 ± 0.12 mM | Prevotella copri | Represents the concentration of ATP needed for half-maximal activation.[14][15] |

| dATP (Inhibitor) | Ki (Inhibition Constant) | 74 ± 24 µM | Prevotella copri | Represents the concentration of dATP that produces half-maximal inhibition.[14][15] | |

| Nucleoside Diphosphate Kinase (NDPK) | dNDPs | Dephosphorylation Rate | 3-4 fold slower than NDPs | Human | Indicates that while NDPK processes dNDPs, its affinity is higher for ribonucleotides. |

Experimental Protocols

Accurate quantification of dATP pools and the activity of related enzymes is fundamental to studying this pathway. Below are summarized protocols for key experimental procedures.

Quantification of Intracellular dATP Pools via HPLC-MS/MS

This method offers high sensitivity and specificity for the direct measurement of all dNTPs simultaneously.

1. Nucleotide Extraction:

-

Harvest approximately 2 x 10⁶ cells by centrifugation (for suspension cells) or scraping (for adherent cells) and wash with ice-cold PBS.

-

Resuspend the cell pellet in 500 µl of ice-cold 60% methanol.

-

Heat the sample at 95°C for 3 minutes to inactivate endogenous enzymes, then cool immediately on ice.

-

Centrifuge at >16,000 g for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the nucleotides to a new tube for analysis.

2. HPLC-MS/MS Analysis:

-

Chromatography: Use a porous graphitic carbon column (e.g., Hypercarb, 2.1mm × 50mm, 3µm) for separation.

-

Mobile Phase A: 0.1M ammonium acetate in water, pH adjusted to 9.5 with ammonium hydroxide.

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.

-

Gradient: Employ a ballistic gradient with a total run time of approximately 10 minutes.

-

Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transition for dATP is m/z 490 -> 134.

3. Quantification:

-

Prepare external calibration standards containing known concentrations of dATP (and other dNTPs) in 1:1 methanol:water.

-

Generate a standard curve by plotting the peak area ratio of the analyte to an internal standard against concentration.

-

Calculate the dATP concentration in the cellular extracts by interpolation from the standard curve and normalize to the initial cell count.

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the conversion of ADP to dADP using LC-MS/MS to detect the product.

1. Reaction Setup (per time point):

-

Prepare a master mix in a suitable buffer (e.g., 50 mM HEPES, pH 7.6) containing:

-

RNR large (α) and small (β) subunits (e.g., 0.1 µM and 0.5 µM dimer, respectively).

-

ATP (activity effector, e.g., 3 mM).

-

dGTP (specificity effector, e.g., 100 µM).

-

ADP (substrate, e.g., 110 µM).

-

A reducing system (e.g., 30 µM Thioredoxin, 0.5 µM Thioredoxin Reductase, 200 µM NADPH).

-

-

Take a zero-time point aliquot immediately before initiating the reaction.

2. Reaction and Quenching:

-

Initiate the reaction by adding the final component (e.g., the RNR β subunit).

-

Incubate at 37°C. Take aliquots at regular intervals (e.g., every 30 seconds for 2 minutes).

-

Quench each aliquot by heating to 95°C for 3 minutes.

3. Sample Preparation for Analysis:

-

Add calf intestinal phosphatase (CIP) to each quenched time point and incubate at 37°C for 2 hours to dephosphorylate dADP to deoxyadenosine (dA) for easier detection.

-

Filter samples through a 0.2 µm filter into mass spectrometry vials.

4. LC-MS/MS Analysis:

-

Analyze the samples to quantify the amount of deoxyadenosine produced.

-

Generate a standard curve using known concentrations of deoxyadenosine.

-

Calculate the rate of product formation (nmol/mg-min) from the slope of the time course plot. This slope represents the RNR activity.

Conclusion

The biosynthesis of dATP is a cornerstone of cellular proliferation and genome maintenance, governed by the interplay between the de novo and salvage pathways and the intricate allosteric regulation of Ribonucleotide Reductase. The quantitative data and experimental methodologies presented in this guide offer a robust framework for professionals engaged in oncology, virology, and drug development. A thorough understanding of these pathways is indispensable for identifying novel therapeutic targets and for elucidating the mechanisms of existing drugs that perturb nucleotide metabolism. Future research, particularly in obtaining precise kinetic parameters for human enzymes under varied physiological conditions, will further refine our models and enhance our ability to manipulate these critical pathways for therapeutic benefit.

References

- 1. Permeation and salvage of dideoxyadenosine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 8. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low enantioselectivities of human deoxycytidine kinase and human deoxyguanosine kinase with respect to 2'-deoxyadenosine, 2'-deoxyguanosine and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dNTPpoolDB: a manually curated database of experimentally determined dNTP pools and pool changes in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Differences Between dATP and ATP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP) and adenosine triphosphate (ATP) are fundamental molecules in cellular metabolism, yet their subtle structural difference—the absence of a 2'-hydroxyl group in dATP—leads to vastly different primary roles and regulatory functions. While ATP is the universal energy currency and a key component of RNA, dATP is a primary building block for DNA synthesis. Beyond these canonical roles, both molecules are crucial signaling molecules, with ATP being a well-established extracellular signaling agent and dATP playing critical roles in intracellular processes such as apoptosis and the allosteric regulation of key enzymes. This technical guide provides a comprehensive overview of the core biochemical differences between dATP and ATP, including their structural distinctions, comparative quantitative data on their interactions with enzymes, their divergent roles in signaling pathways, and their implications in disease. Detailed experimental protocols for their quantification and the study of their interactions are also provided to aid researchers in their investigations.

Structural and Core Functional Distinctions

The primary difference between dATP and ATP lies in the sugar moiety of their structure. ATP contains a ribose sugar, which has a hydroxyl (-OH) group at the 2' position, making it a ribonucleotide.[1][2][3] In contrast, dATP contains a deoxyribose sugar, which lacks the 2'-hydroxyl group and has a hydrogen atom instead.[1][2][4] This seemingly minor structural variation has profound functional consequences.

ATP's 2'-hydroxyl group makes it more susceptible to hydrolysis, which is suitable for its role as a transient energy carrier.[5] Its primary functions include:

-

Energy Currency: ATP is the main energy source for the majority of cellular processes.[5][6]

-

RNA Synthesis: It is one of the four essential ribonucleoside triphosphates required for the synthesis of RNA by RNA polymerases.[5][6]

-

Signal Transduction: ATP serves as a substrate for kinases in phosphorylation cascades and as a precursor for the second messenger cyclic AMP (cAMP).[6]

-

Extracellular Signaling: ATP is released into the extracellular space and acts as a signaling molecule by activating purinergic receptors on adjacent cells.[6][7][8][9]

dATP's lack of the 2'-hydroxyl group contributes to the greater stability of DNA, making it an ideal building block for the storage of genetic information.[1] Its main functions are:

-

DNA Synthesis: dATP is one of the four deoxyribonucleoside triphosphates that serve as the fundamental monomers for DNA replication and repair, utilized by DNA polymerases.[1][10][11]

-

Allosteric Regulation: dATP is a critical allosteric regulator, most notably of the enzyme ribonucleotide reductase (RNR), which is responsible for the synthesis of all deoxyribonucleotides.[12][13][14][15]

-

Apoptosis: dATP is a key cofactor in the intrinsic pathway of apoptosis, where it participates in the formation of the apoptosome.

Quantitative Data Summary

The differential roles of dATP and ATP are reflected in their binding affinities to various enzymes and their intracellular concentrations. The following tables summarize key quantitative data.

Table 1: Comparative Binding Affinities and Kinetic Parameters

| Enzyme/Protein | Ligand | Parameter | Value | Organism/System |

| Ribonucleotide Reductase (Class Ia, E. coli) | dATP | Kd | ~6 μM | E. coli |

| ATP | Kd | ~120 μM | E. coli | |

| Ribonucleotide Reductase (Anaerobic, P. copri) | dATP | KD | 6 µM (ITC), 23 µM (MST) | Prevotella copri |

| ATP | KD | 26 µM (ITC), 25 µM (MST) | Prevotella copri | |

| DNA Polymerase (KlenTaq wt) | dTTP (as dNTP) | KD | 25.0 ± 3.4 µM | Thermus aquaticus |

| kpol | 8.80 ± 0.37 s⁻¹ | Thermus aquaticus | ||

| Vent DNA Polymerase | dCTP (as dNTP) | Burst rate (r) | 85 s⁻¹ | Thermococcus litoralis |

Table 2: Intracellular Concentrations

| Molecule | Cell Type/Condition | Concentration Range |

| ATP | Various normal mammalian cells and tissues | 1 - 10 mM |

| Cancer cells | Generally lower than normal cells | |

| dATP | Normal proliferating cells | Low micromolar (µM) range |

| Adenosine deaminase (ADA) deficient patients | >50-fold elevation in erythrocytes | |

| Malignant T-cell lines | Accumulate toxic concentrations |

Roles in Signaling Pathways

Allosteric Regulation of Ribonucleotide Reductase (RNR)

One of the most critical differences between dATP and ATP is their opposing roles in the allosteric regulation of Class I ribonucleotide reductase (RNR), the enzyme that catalyzes the rate-limiting step in the production of deoxyribonucleotides (dNTPs) for DNA synthesis.[12][13][14][15]

-

dATP as an Inhibitor: At high concentrations, dATP binds to the activity site (a-site) of RNR, inducing a conformational change that leads to the formation of inactive oligomers (e.g., hexamers in humans, α4β4 rings in E. coli).[12][13] This effectively shuts down dNTP production, preventing the toxic accumulation of deoxyribonucleotides.

-

ATP as an Activator: Conversely, ATP binds to the a-site and promotes the formation of active RNR complexes, thereby stimulating the synthesis of dNTPs when the cell has sufficient energy.[12][13]

This differential regulation by the dATP/ATP ratio is a crucial mechanism for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA replication and repair.

dATP in Apoptosome Formation

dATP plays a crucial and specific role in the intrinsic pathway of apoptosis. Following the release of cytochrome c from the mitochondria in response to apoptotic stimuli, dATP binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding induces a conformational change in Apaf-1, allowing it to oligomerize and form a large protein complex known as the apoptosome. The apoptosome then recruits and activates procaspase-9, which in turn activates downstream effector caspases, leading to the execution of apoptosis. While ATP can also bind to Apaf-1, dATP is significantly more effective at promoting apoptosome formation and caspase activation.

References

- 1. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 3. Purinergic signaling in inflammatory cells: P2 receptor expression, functional effects, and modulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 5. youtube.com [youtube.com]

- 6. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. dATP/ATP, a Multifunctional Nucleotide, Stimulates Bacterial Cell Lysis, Extracellular DNA Release and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dATP/ATP, a multifunctional nucleotide, stimulates bacterial cell lysis, extracellular DNA release and biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 12. Biochemical basis for the enhanced toxicity of deoxyribonucleosides toward malignant human T cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Trisodium Salt Form of dATP for Researchers, Scientists, and Drug Development Professionals

Introduction: Deoxyadenosine triphosphate (dATP), a fundamental building block of DNA, plays a critical role in cellular metabolism, DNA replication and repair, and cell signaling. In its trisodium salt form, dATP is a stable and readily usable reagent in a wide array of molecular biology applications and serves as a key molecule of interest in the field of drug development. This technical guide provides a comprehensive overview of the core properties, biological significance, and practical applications of dATP trisodium salt, tailored for professionals in the life sciences.

Core Chemical and Physical Properties

dATP trisodium salt is commercially available as a stable, aqueous solution or a lyophilized powder. Its key properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃ | [1] |

| Molar Mass | 557.13 g/mol | [1] |

| Appearance | White powder or clear, colorless solution | [2] |

| Purity (for PCR grade) | ≥99% (HPLC) | [3][4] |

| Solubility | Soluble in water | [5] |

| Storage Conditions | -20°C for long-term storage. Avoid multiple freeze-thaw cycles. | [6][7] |

| pH of Solution | Typically 7.5 in purified water | [3] |

| IUPAC Name | trisodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | [1] |

Key Signaling Pathways Involving dATP

dATP is not merely a substrate for DNA synthesis; it is also a critical signaling molecule that allosterically regulates enzymatic activity and is implicated in specific pathological conditions and fundamental cellular processes.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is a rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs). The activity of RNR is tightly controlled by a complex allosteric mechanism to maintain a balanced pool of dNTPs for DNA replication and repair. dATP plays a pivotal role as a negative feedback inhibitor of RNR. High concentrations of dATP bind to the allosteric activity site of RNR, inducing a conformational change that inhibits the enzyme's catalytic activity. This prevents the overproduction of dNTPs, which can be mutagenic.

Pathophysiology of Adenosine Deaminase (ADA) Deficiency

Adenosine deaminase is a crucial enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine. In individuals with ADA deficiency, the accumulation of deoxyadenosine leads to its phosphorylation to dAMP, dADP, and subsequently dATP. The resulting high intracellular concentrations of dATP are particularly toxic to lymphocytes. This toxicity stems from the potent inhibition of ribonucleotide reductase by dATP, which starves the rapidly dividing lymphocytes of the necessary dNTPs for DNA replication, leading to apoptosis and severe combined immunodeficiency (SCID).

Role in the Intrinsic Pathway of Apoptosis

dATP is a critical cofactor, along with cytochrome c, in the activation of the intrinsic pathway of apoptosis. Upon cellular stress, cytochrome c is released from the mitochondria into the cytoplasm. In the presence of dATP, cytochrome c binds to Apaf-1 (Apoptotic Protease Activating Factor 1), inducing a conformational change in Apaf-1. This leads to the assembly of the apoptosome, a large protein complex that recruits and activates pro-caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the execution of apoptosis.

Applications in Research and Drug Development

The unique properties of dATP trisodium salt make it an indispensable tool in molecular biology research and a focal point for the development of novel therapeutics.

Use in Molecular Biology Techniques

dATP trisodium salt is a standard reagent in numerous molecular biology applications that involve DNA synthesis. Its high purity and stability in solution are critical for the accuracy and reproducibility of these techniques. Key applications include:

-

Polymerase Chain Reaction (PCR): As one of the four essential deoxynucleoside triphosphates (dNTPs), dATP is a fundamental component of the PCR master mix, enabling the exponential amplification of DNA fragments.

-

DNA Sequencing: In Sanger sequencing, dideoxynucleotide analogs of dATP (ddATP) are used as chain terminators to generate DNA fragments of varying lengths, allowing for the determination of the DNA sequence.

-

Site-Directed Mutagenesis: dATP is a necessary substrate for the DNA polymerase used to introduce specific mutations into a DNA sequence.

Relevance in Drug Development

The central role of dATP in DNA synthesis and cell proliferation makes the pathways it is involved in attractive targets for therapeutic intervention, particularly in oncology and virology.

-

Anticancer Therapies: Many chemotherapeutic agents are nucleoside analogs that, once phosphorylated within the cell, compete with endogenous dNTPs like dATP for incorporation into DNA by DNA polymerases. This leads to chain termination and inhibition of cancer cell proliferation. For example, Fludarabine is an adenosine analog that competes with dATP.

-

Antiviral Agents: Similar to anticancer drugs, many antiviral medications are nucleoside or nucleotide analogs. These drugs are selectively incorporated by viral polymerases, leading to the termination of viral genome replication. Remdesivir, an adenosine analog, is a prodrug that is metabolized to its active triphosphate form and competes with ATP/dATP for incorporation by viral RNA-dependent RNA polymerases.

Experimental Protocols

Below are detailed methodologies for common experiments involving dATP trisodium salt.

Standard Polymerase Chain Reaction (PCR)

This protocol outlines a standard PCR setup for the amplification of a DNA template.

1. Reagent Preparation:

- Thaw all reagents, including dATP trisodium salt (typically supplied as a 100 mM solution), on ice.

- Prepare a working solution of dNTP mix containing 10 mM of each dATP, dCTP, dGTP, and dTTP.

2. Reaction Setup:

- In a sterile PCR tube, assemble the following components on ice:

| Component | Volume (for a 50 µL reaction) | Final Concentration |

| Nuclease-free water | to 50 µL | - |

| 10x PCR Buffer | 5 µL | 1x |

| 10 mM dNTP Mix | 1 µL | 200 µM each |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template (1-100 ng) | 1-5 µL | Variable |

| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |

3. Thermal Cycling:

- Place the PCR tubes in a thermal cycler and perform the following program:

| Step | Temperature | Duration | Cycles |

| Initial Denaturation | 95°C | 2-5 minutes | 1 |

| Denaturation | 95°C | 30 seconds | 25-35 |

| Annealing | 55-65°C | 30 seconds | |

| Extension | 72°C | 1 minute/kb | |

| Final Extension | 72°C | 5-10 minutes | 1 |

| Hold | 4°C | Indefinite | - |

4. Analysis:

- Analyze the PCR product by agarose gel electrophoresis.

Site-Directed Mutagenesis

This protocol describes a common method for introducing a point mutation into a plasmid DNA using PCR.

1. Primer Design:

- Design two complementary oligonucleotide primers, each containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

2. Reaction Setup:

- Assemble the PCR reaction as follows:

| Component | Volume (for a 50 µL reaction) | Final Concentration |

| Nuclease-free water | to 50 µL | - |

| 10x High-Fidelity Buffer | 5 µL | 1x |

| 10 mM dNTP Mix | 1 µL | 200 µM each |

| Forward Primer (10 µM) | 1.25 µL | 0.25 µM |

| Reverse Primer (10 µM) | 1.25 µL | 0.25 µM |

| Plasmid DNA Template (5-50 ng) | 1 µL | Variable |

| High-Fidelity DNA Polymerase | 1 µL | - |

3. Thermal Cycling:

- Perform PCR with the following cycling conditions:

| Step | Temperature | Duration | Cycles |

| Initial Denaturation | 98°C | 30 seconds | 1 |

| Denaturation | 98°C | 10 seconds | 18 |

| Annealing | 60-68°C | 20 seconds | |

| Extension | 72°C | 30 seconds/kb | |

| Final Extension | 72°C | 5 minutes | 1 |

| Hold | 4°C | Indefinite | - |

4. DpnI Digestion:

- Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

5. Transformation:

- Transform the DpnI-treated DNA into competent E. coli cells.

6. Verification:

- Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.

Conclusion

dATP trisodium salt is a cornerstone reagent in modern molecular biology and a molecule of significant interest in the development of novel therapeutics. A thorough understanding of its chemical properties, its multifaceted roles in cellular signaling, and its applications in experimental and clinical settings is essential for researchers, scientists, and drug development professionals. This guide provides a foundational understanding to facilitate the effective use of dATP trisodium salt in research and to stimulate further investigation into its therapeutic potential.

References

- 1. dATP (trisodium) | C10H13N5Na3O12P3 | CID 155899246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thomassci.com [thomassci.com]

- 3. meridianbioscience.com [meridianbioscience.com]

- 4. larova.com [larova.com]

- 5. 2'-Deoxyadenosine 5'-triphosphate [dATP] trisodium salt trihydrate [abcam.com]

- 6. meridianbioscience.com [meridianbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

Long-term storage and stability of dATP solutions

An In-depth Technical Guide to the Long-term Storage and Stability of dATP Solutions

For researchers, scientists, and drug development professionals, ensuring the integrity of reagents is paramount. Deoxyadenosine triphosphate (dATP), a fundamental building block for DNA synthesis, is a critical component in numerous molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, and various enzymatic assays. The stability of dATP solutions directly impacts the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing dATP stability, recommended storage conditions, and methodologies for assessing its integrity over time.

Factors Influencing dATP Stability

The long-term stability of dATP in aqueous solutions is influenced by several key factors:

-

Temperature: Temperature is a critical factor affecting the stability of dNTPs. For long-term storage, dNTPs should be kept at -20°C, where the rate of degradation is significantly low.[1]

-

pH: The optimal pH for the storage of dNTP solutions is between 7.5 and 8.2.[1] Storing dNTPs outside of this range can lead to hydrolysis and degradation.[1] Commercially available dATP solutions are often supplied at a pH of 7.3-7.5.[2]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can degrade dATP.[3][4] For long-term storage, it is highly recommended to aliquot the dATP solution into smaller, single-use volumes.[3][4]

-

Cation Content: dATP is commonly supplied as either a lithium or sodium salt. Lithium salts are known to have greater resistance to repeated freezing and thawing cycles compared to sodium salts.[3] Additionally, lithium salt preparations can remain sterile over their shelf-life due to the bacteriostatic activity of lithium.[3]

-

Enzymatic Degradation: In biological systems, dATP levels are regulated by enzymatic synthesis and degradation. Enzymes like SAMHD1 can hydrolyze dNTPs, playing a role in maintaining dNTP pools.[5] While less of a concern for purified solutions, awareness of potential nuclease contamination is important.

Recommended Storage and Handling

To ensure the optimal stability and performance of dATP solutions, the following storage and handling procedures are recommended:

-

Long-Term Storage: For long-term storage, dATP solutions should be stored at -20°C.[3][4] When stored under these conditions, dATP solutions are stable for years.[6]

-

Aliquoting: Upon arrival, it is best practice to aliquot the dATP solution into smaller volumes to avoid repeated freeze-thaw cycles.[3][4]

-

Thawing: When needed, thaw aliquots on ice. Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.

-

Short-Term Storage: If dATP solutions are stored at 4°C, they should be used within a week, as bacterial growth can occur, especially if the solution is diluted in a buffer containing magnesium.[6]

Quantitative Data on dATP Stability

The following table summarizes the stability of dNTP solutions under various storage conditions.

| Storage Temperature | Solution Type | Stability/Degradation Rate | Reference |

| -20°C | Aqueous Solution | Less than 1% degradation per year. Stable for years. | [1][6] |

| 4°C | Aqueous Solution | Stable for up to 15 days. Discard after one week to avoid bacterial growth. | [1][6] |

| 95°C | ATP analog in buffered solution (pH ~5) | Half-life of approximately 1 hour. | [7] |

dATP Degradation Pathway

The primary non-enzymatic degradation pathway for dATP in solution is the hydrolysis of the triphosphate chain, sequentially yielding deoxyadenosine diphosphate (dADP) and deoxyadenosine monophosphate (dAMP). This process is accelerated by acidic conditions and elevated temperatures.

Caption: Hydrolysis pathway of dATP.

Experimental Protocols for Stability Assessment

To ensure the quality and integrity of dATP solutions, particularly in regulated environments like drug development, it is essential to perform stability testing.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying dATP and its degradation products.[8][9] This method provides a direct measure of the purity of the dATP solution.

Methodology:

-

Sample Preparation: Dilute the dATP solution to a suitable concentration in a mobile phase-like buffer.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18).[10]

-

Isocratic or Gradient Elution: Use an appropriate mobile phase to separate dATP, dADP, and dAMP.[9]

-

Detection: Monitor the elution profile using a UV detector at 260 nm.

-

Quantification: Determine the concentration of each component by comparing the peak areas to those of known standards. Purity is often reported as ≥99% by HPLC analysis.[10][11]

Caption: Experimental workflow for HPLC analysis of dATP.

Protocol 2: PCR-Based Functional Assay

This assay assesses the functional integrity of dATP by evaluating its performance in a sensitive PCR reaction, such as a long-range PCR.

Methodology:

-

Sample Incubation: Aliquot the dATP solution and incubate at an elevated temperature (e.g., 37°C) for various time points. Keep a control aliquot at -20°C.[1]

-

PCR Reaction Setup: Prepare PCR master mixes using the heat-treated and control dATP aliquots. The master mix should contain a DNA template, primers, DNA polymerase, and reaction buffer.

-

Thermal Cycling: Perform the PCR amplification using a thermal cycler.

-

Analysis of PCR Products: Analyze the PCR products by agarose gel electrophoresis.

-

Evaluation: Compare the intensity of the PCR product bands generated with the heat-treated dATP to the control. A decrease in band intensity indicates functional degradation of the dATP.[1]

Caption: Workflow for PCR-based functional assay of dATP.

Quality Control in Drug Development

In the pharmaceutical industry, robust quality control strategies are essential for ensuring that products consistently meet predefined standards of identity, strength, purity, and quality.[12][13] The quality control of raw materials, such as dATP, is a critical first step in the manufacturing process of nucleic acid-based therapeutics and diagnostics.[12] Stability testing is a core component of this, helping to determine shelf life and identify potential degradation pathways.[8] Regulatory bodies like the FDA and international organizations such as the International Council for Harmonisation (ICH) provide guidelines for stability testing (e.g., ICH Q1A(R2)) and analytical procedure development.[14][15]

Conclusion

The long-term stability of dATP solutions is critical for the accuracy and reproducibility of a wide range of molecular biology applications. By adhering to proper storage conditions, primarily at -20°C and within a pH range of 7.5-8.2, and by minimizing freeze-thaw cycles through aliquoting, the integrity of dATP can be maintained for extended periods. For applications in drug development and diagnostics, rigorous stability testing using methods like HPLC and functional PCR assays is essential to ensure the quality and reliability of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. dATP Solution (100 mM) 0.25 mL | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 3. meridianbioscience.com [meridianbioscience.com]

- 4. meridianbioscience.com [meridianbioscience.com]

- 5. RRM2B deficiency causes dATP and dGTP depletion through enhanced degradation and slower synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. neb.com [neb.com]

- 12. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. fda.gov [fda.gov]

Function of dATP as a substrate for DNA polymerase

An In-depth Technical Guide on the Function of Deoxyadenosine Triphosphate (dATP) as a Substrate for DNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deoxyadenosine triphosphate (dATP) is a fundamental building block for the synthesis, replication, and repair of deoxyribonucleic acid (DNA).[1][2] As one of the four deoxyribonucleoside triphosphates (dNTPs), it serves as an essential substrate for DNA polymerases.[1][3] These enzymes catalyze the template-directed incorporation of dATP into a growing DNA strand, forming a phosphodiester bond and releasing pyrophosphate. The fidelity and efficiency of this incorporation are critical for maintaining genomic stability.[4] This document provides a comprehensive overview of the structure and function of dATP, the detailed kinetic and chemical mechanism of its incorporation by DNA polymerases, standard experimental protocols for its study, and its applications in biotechnology and drug development.

Structure and Core Function of dATP

dATP is a purine nucleoside triphosphate. Its molecular structure consists of three key components:

-

A Deoxyribose Sugar: A five-carbon sugar that lacks a hydroxyl group at the 2' position, distinguishing it from the ribose found in ATP.[3]

-

An Adenine Base: A purine nitrogenous base that forms two hydrogen bonds specifically with thymine (T) on a template DNA strand, ensuring the accuracy of replication through complementary base pairing.[1][4]

-

A Triphosphate Group: Three phosphate groups linked to the 5' carbon of the deoxyribose sugar. The hydrolysis of the high-energy bond between the alpha (α) and beta (β) phosphates provides the energy required for the formation of the phosphodiester bond during DNA synthesis.[1][3]

The primary role of dATP is to serve as a precursor for DNA synthesis.[3] During cellular division, DNA polymerases incorporate dATP, alongside dGTP, dCTP, and dTTP, to duplicate the cell's genome, ensuring that genetic information is faithfully passed to daughter cells.[1] It is also indispensable for DNA repair mechanisms that correct damaged DNA and maintain genetic integrity.[1]

References

The Pivotal Role of Deoxyadenosine Triphosphate (dATP) in Cellular Metabolism and Energy Dynamics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP), a cornerstone of cellular life, extends its functional repertoire far beyond its canonical role as a fundamental precursor for DNA synthesis and repair. This technical guide provides an in-depth exploration of dATP's multifaceted involvement in cellular metabolism and energy transfer. We will dissect its critical function as an allosteric regulator of ribonucleotide reductase (RNR), a key enzyme in the de novo synthesis of deoxyribonucleotides, and its pro-apoptotic signaling activity through the formation of the apoptosome. Furthermore, this document will explore the less conventional, yet significant, capacity of dATP to act as an energy currency in specific cellular contexts. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this guide aims to equip researchers and drug development professionals with a thorough understanding of dATP's intricate cellular functions, thereby facilitating novel therapeutic strategies targeting these pathways.

Introduction: Beyond a Building Block

Deoxyadenosine triphosphate (dATP) is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA replication and repair.[1][2] Its molecular structure comprises a deoxyribose sugar, the nitrogenous base adenine, and a triphosphate group.[1][3] The high-energy phosphate bonds within dATP store significant chemical energy, which is harnessed during the process of DNA polymerization.[1] While this role is paramount for genetic integrity, the functions of dATP are not confined to DNA synthesis. It plays a crucial role in maintaining the delicate balance of the intracellular dNTP pool through the allosteric regulation of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[2][4][5] Imbalances in dNTP pools can lead to increased mutation rates and genomic instability, highlighting the importance of this regulatory function.[6] Moreover, dATP is a key signaling molecule in the intrinsic pathway of apoptosis, where it binds to Apaf-1 to initiate the formation of the apoptosome, a multi-protein complex that activates caspases and orchestrates programmed cell death.[7][8][9] Emerging evidence also suggests that in certain cellular states, dATP can substitute for adenosine triphosphate (ATP) as an energy-transferring molecule, underscoring its metabolic versatility.[10] This guide will provide a detailed technical overview of these critical functions of dATP.

Quantitative Data on dATP in Cellular Processes

The intracellular concentration and kinetic parameters of dATP are tightly regulated and vary depending on the cell type, cell cycle phase, and metabolic state. The following tables summarize key quantitative data related to dATP's function.

Table 1: Intracellular Concentrations of dATP

| Cell Type/Tissue | Condition | dATP Concentration (pmol/10⁶ cells or pmol/mg tissue) | Reference(s) |

| Mouse T lymphoma cells (S49) | - | ~10-100 | [11] |

| Human Colorectal Cancer Cells (HCT116) | Untreated | ~5-15 | [12] |

| Embryonic Chick Cardiomyocytes | Basal | ~46 µM | [13] |

| Mouse Tissues (liver, heart, skeletal muscle) | - | ~0.2 pmol/mg tissue | [14] |

| V79 and 3T3 cells | S-phase | - | [15] |

| 3T6 mouse fibroblast nuclei | S-phase | Nuclear ATP/ADP ratio decreases | [16] |

Table 2: Kinetic Parameters of Enzymes Utilizing dATP

| Enzyme | Organism/Source | Substrate(s) | Km (µM) | Ki (µM) | Reference(s) |

| Taq DNA Polymerase | Thermus aquaticus | dNTPs | ~16 | - | [5] |

| DNA Polymerase γ | Human | dNTPs | - | - | [17] |

| Ribonucleotide Reductase (Class Ia) | Escherichia coli | CDP, UDP | - | Varies | [4][11] |

| Ribonucleotide Reductase (anaerobic) | Prevotella copri | GTP | - | dATP KD of 23 µM | [1] |

Table 3: Thermodynamic Properties of Triphosphate Hydrolysis

| Parameter | ATP Hydrolysis (to ADP + Pi) | dATP Hydrolysis (to dADP + Pi) | Reference(s) |

| Standard Gibbs Free Energy (ΔG°') (kJ/mol) | -28 to -34 | Estimated to be similar to ATP | [10] |

| Cellular Gibbs Free Energy (ΔG) (kJ/mol) | -50 to -69 | Estimated to be similar to ATP | [12] |

Note: The Gibbs free energy of dATP hydrolysis is not as extensively studied as that of ATP, but it is expected to be of a similar magnitude due to the similarity in the high-energy phosphoanhydride bonds.

Experimental Protocols

Accurate quantification of dATP and the characterization of its interactions are crucial for understanding its cellular roles. This section provides detailed methodologies for key experiments.

Quantification of Intracellular dATP Pools

Several methods are available for the precise measurement of intracellular dNTP concentrations, each with its own advantages and limitations.

This is a highly sensitive and specific method for the simultaneous quantification of all four dNTPs.[5][18]

Protocol Outline:

-

Cell Lysis and dNTP Extraction:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Couple the HPLC eluent to a tandem mass spectrometer (MS/MS).

-

Utilize electrospray ionization (ESI) in negative ion mode.

-

Perform multiple reaction monitoring (MRM) for each dNTP, monitoring specific precursor-to-product ion transitions for accurate quantification.[19]

-

-

Quantification:

-

Generate a standard curve using known concentrations of dATP.

-

Determine the concentration of dATP in the samples by comparing their peak areas to the standard curve.

-

This method offers a safer and more high-throughput alternative to radioactive assays.[18]

Protocol Outline:

-

Reaction Setup:

-

Sample Addition:

-

Add the cell extract containing the unknown amount of dATP to the reaction mixture.

-

-

Real-Time Fluorescence Measurement:

-

Perform the reaction in a real-time PCR instrument.

-

As the DNA polymerase incorporates dATP from the sample, the fluorescent signal increases proportionally.[18]

-

-

Quantification:

-

Generate a standard curve by running the assay with known concentrations of dATP.

-

Determine the dATP concentration in the samples by interpolating their fluorescence signal on the standard curve.[18]

-

This is a classic and highly sensitive method for dNTP quantification.

Protocol Outline:

-

Reaction Setup:

-

Sample Addition:

-

Add the cell extract containing the unknown amount of dATP to the reaction mixture. The amount of dATP will be the limiting factor for the polymerase reaction.[18]

-

-

Incubation:

-

Incubate the reaction to allow for DNA synthesis.

-

-

Separation and Detection:

-

Quantification:

-

Create a standard curve by performing the assay with known concentrations of dATP.

-

Determine the dATP concentration in the sample by comparing the incorporated radioactivity to the standard curve.[18]

-

Ribonucleotide Reductase (RNR) Activity Assay

Assaying RNR activity is essential for studying the regulation of dNTP synthesis.

Protocol Outline:

-

Reaction Mixture Preparation:

-

Initiation of Reaction:

-

Initiate the reaction by adding the enzyme or substrate.

-

-

Monitoring dNTP Formation:

-

The activity of RNR can be monitored by measuring the formation of the corresponding dNTP (e.g., dCDP) over time. This can be done using HPLC or by a coupled enzymatic assay that links dNTP production to the oxidation of NADPH, which can be monitored spectrophotometrically at 340 nm.[22] A more modern approach involves using LC-MS/MS to simultaneously measure the production of all four dNTPs.[8]

-

-

Data Analysis:

-

Calculate the initial reaction velocity and determine the kinetic parameters of the enzyme. To study the inhibitory effect of dATP, perform the assay in the presence of varying concentrations of dATP and determine the inhibition constant (Ki).

-

In Vitro Apoptosome Assembly and Caspase Activation Assay

This assay allows for the reconstitution and study of the dATP-dependent apoptotic signaling pathway.

Protocol Outline:

-

Preparation of Cell-Free Extract:

-

Prepare a cytosolic extract from a suitable cell line (e.g., HeLa or Jurkat cells) that is rich in Apaf-1 and procaspases.

-

-

Apoptosome Assembly:

-

Caspase Activity Measurement:

-

Analysis of Apoptosome Complex:

-

The assembled apoptosome complex can be isolated by size-exclusion chromatography and its components (Apaf-1, procaspase-9) can be identified by Western blotting.[1]

-

Signaling Pathways and Logical Relationships Involving dATP

The intricate roles of dATP in cellular regulation are best understood by visualizing the signaling pathways in which it participates.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

dATP is a potent allosteric inhibitor of RNR, providing a negative feedback mechanism to control the overall dNTP pool size. In contrast, ATP acts as a general activator.

Caption: Allosteric regulation of Ribonucleotide Reductase by ATP and dATP.

dATP-Mediated Apoptosome Formation and Apoptosis Initiation

In the intrinsic pathway of apoptosis, cytosolic cytochrome c triggers the assembly of the apoptosome in a dATP-dependent manner, leading to the activation of the caspase cascade.

Caption: The role of dATP in the intrinsic apoptosis signaling pathway.

Experimental Workflow for dATP Quantification

The following diagram illustrates a generalized workflow for the quantification of intracellular dATP.

Caption: Generalized workflow for the quantification of intracellular dATP.

Conclusion and Future Directions

Deoxyadenosine triphosphate is a molecule of profound importance in cellular physiology, acting as a critical substrate for DNA replication, a key allosteric regulator of nucleotide metabolism, and a potent signaling molecule in programmed cell death. The intricate balance of its intracellular concentration is vital for maintaining genomic stability and determining cell fate. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of dATP.

Future research should continue to explore the nuances of dATP's function in different cellular compartments, such as the mitochondria, and its potential as a biomarker or therapeutic target in various diseases, including cancer and autoimmune disorders. A deeper understanding of the interplay between dATP metabolism and other cellular signaling pathways will undoubtedly unveil new avenues for therapeutic intervention. The development of more sophisticated and sensitive techniques for real-time monitoring of dATP dynamics within living cells will be instrumental in these future endeavors. By continuing to unravel the complexities of dATP's cellular roles, the scientific community can pave the way for innovative diagnostic and therapeutic strategies.

References

- 1. In Vitro Assembly and Analysis of the Apoptosome Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 3. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taq polymerase: Km for dNTPs [bio.net]

- 6. us.bioneer.com [us.bioneer.com]

- 7. researchgate.net [researchgate.net]

- 8. Standard free energy (ΔG°') of hydrolysis of - Generic - BNID 111336 [bionumbers.hms.harvard.edu]

- 9. youtube.com [youtube.com]

- 10. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 11. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Polymerase, Taq - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. researchgate.net [researchgate.net]

- 15. biology.stackexchange.com [biology.stackexchange.com]

- 16. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 17. Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 19. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A user-friendly, high-throughput tool for the precise fluorescent quantification of deoxyribonucleoside triphosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Analysis of the composition, assembly kinetics and activity of native Apaf-1 apoptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Deoxyadenosine Triphosphate (dATP): A Comprehensive Technical Guide on its Natural Occurrence and Synthesis